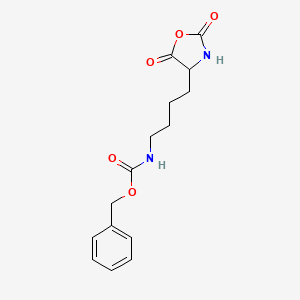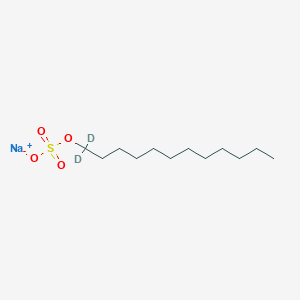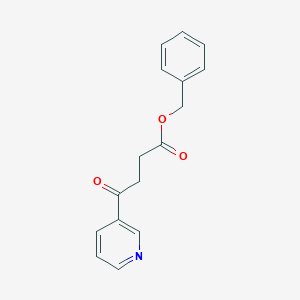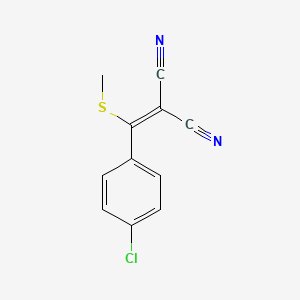
N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride
描述
N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride is a chemical compound with the molecular formula C15H18N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a carbamate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride typically involves the reaction of triphosgene with 2-amino-6-((benzyloxy)carbonyl)amino)hexanoic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions: N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .
科学研究应用
N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and carbamate group play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
相似化合物的比较
- N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
- L-N-Benzoyloxycarbonyl Lysine N-Carboxyanhydride
- Lys (Z)-NCA
Comparison: Compared to similar compounds, N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride stands out due to its unique combination of an oxazolidinone ring and a carbamate group.
属性
IUPAC Name |
benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIDIRDRPSCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579716 | |
| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-12-0 | |
| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[4,6-Bis[bis(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl]-(3-hydroxypropyl)amino]propan-1-ol](/img/structure/B8018764.png)
![4-[[5-(4-Ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]methylamino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B8018770.png)
![Methyl 2-hydroxy-5-[1-hydroxy-2-[4-(4-phenylbutoxy)butylamino]ethyl]benzoate](/img/structure/B8018771.png)

![N-methyl-4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8018790.png)

![4-[2-(trideuteriomethoxy)phenyl]-N-[4-[[4-[[4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carbonyl]amino]phenyl]methyl]phenyl]piperazine-1-carboxamide](/img/structure/B8018809.png)
![2-[[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]-5-(trifluoromethyl)benzimidazole](/img/structure/B8018811.png)
![(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride](/img/structure/B8018825.png)
![ethyl 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride](/img/structure/B8018828.png)

![2-[[4-(2-methoxyethoxy)pyridin-2-yl]methylsulfinyl]-6-methyl-1H-benzimidazole](/img/structure/B8018845.png)
![2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole](/img/structure/B8018847.png)
![2-Tert-butoxycarbonylamino-5-[(3-carboxyphenyl)thio]thiazole](/img/structure/B8018848.png)
